4-(1-Amino-1-carboxypropyl)benzoic acid

Descripción general

Descripción

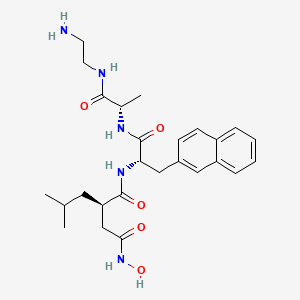

“4-(1-Amino-1-carboxypropyl)benzoic acid” is a chemical compound with the molecular formula C11H13NO4 . It is also known as E4CPG and is a group I/group II metabotropic glutamate receptor antagonist.

Synthesis Analysis

The synthesis of benzoate compounds, including “4-(1-Amino-1-carboxypropyl)benzoic acid”, involves a process of alkylation, esterification, and further alkylation . The synthesis process is selected for its high total yields, mild conditions, and simple operation .Molecular Structure Analysis

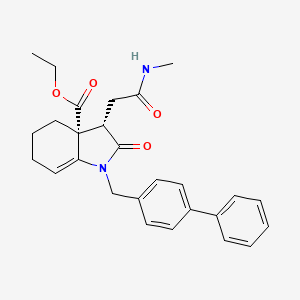

The molecular structure of “4-(1-Amino-1-carboxypropyl)benzoic acid” consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 223.225 Da and the mono-isotopic mass is 223.084457 Da .Chemical Reactions Analysis

The chemical reactions involving “4-(1-Amino-1-carboxypropyl)benzoic acid” include the formation of amides through the direct condensation of carboxylic acids and amines . This reaction is facilitated by the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Aplicaciones Científicas De Investigación

Antimicrobial Agents

4-(1-Amino-1-carboxypropyl)benzoic acid: derivatives have shown potential as antimicrobial agents. By combining this compound with various aromatic aldehydes, researchers have created Schiff bases with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) starting from 15.62 µM . These derivatives also exhibit moderate antimycobacterial and potent broad-spectrum antifungal properties .

Cytotoxic Agents for Cancer Therapy

Some derivatives of 4-(1-Amino-1-carboxypropyl)benzoic acid have been found to possess notable cytotoxicity against cancer cell lines, such as HepG2, with IC50 values starting at 15.0 µM . This suggests their potential use in developing cancer therapies, particularly in targeting liver cancer cells.

Folate Precursor Conversion

This compound is involved in the synthesis of folic acid in various organisms, including bacteria, yeasts, and plants. It acts as a substrate for the synthesis of this essential nutrient, which is indispensable for many human pathogens but not for humans themselves .

Food Additives Re-evaluation

Benzoic acid derivatives, including 4-(1-Amino-1-carboxypropyl)benzoic acid , have been re-evaluated as food additives. Studies indicate that these compounds are rapidly absorbed after oral administration and show low toxicity. The European Food Safety Authority has derived an acceptable daily intake (ADI) for these compounds, suggesting their safe use as food additives under certain intake levels .

Agricultural Applications

Derivatives of 4-(1-Amino-1-carboxypropyl)benzoic acid have been explored for their efficacy in agriculture. For example, 1-amino-cyclopropane-1-carboxylic acid (ACCA), a related compound, has been studied for its role in crop protection and sustainable agriculture practices .

Synthetic Methodology Development

Researchers have developed new synthetic methodologies using derivatives of 4-(1-Amino-1-carboxypropyl)benzoic acid . These methodologies have led to the formation of novel compounds with potential applications in medicinal chemistry and other fields .

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1-Amino-1-carboxypropyl)benzoic acid. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules could also affect its stability and interactions with its target receptors.

Propiedades

IUPAC Name |

4-(1-amino-1-carboxypropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-11(12,10(15)16)8-5-3-7(4-6-8)9(13)14/h3-6H,2,12H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEFWRHRHFRLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Amino-1-carboxypropyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

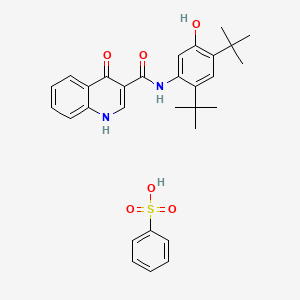

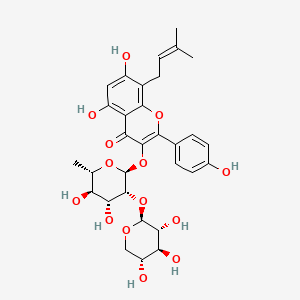

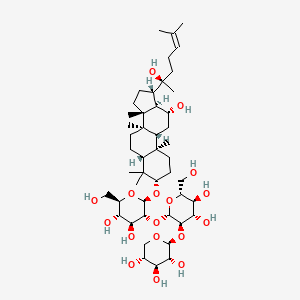

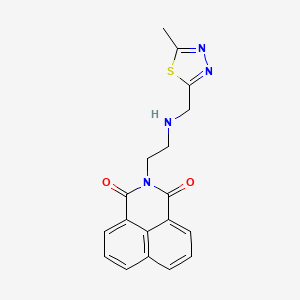

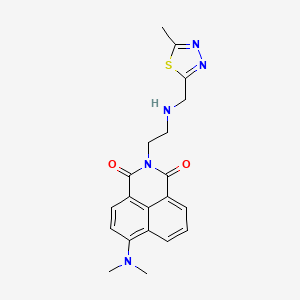

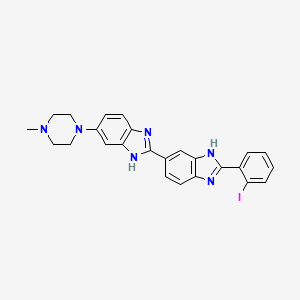

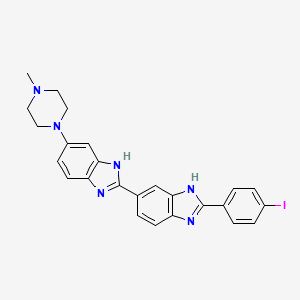

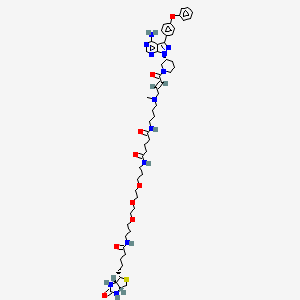

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.